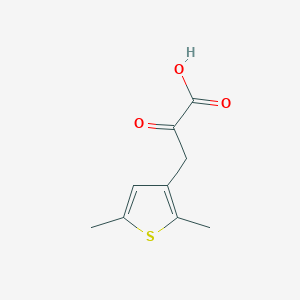

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid

Description

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups at the 2- and 5-positions, a ketone group at the 2-position of the propanoic acid chain, and a carboxylic acid terminus.

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

3-(2,5-dimethylthiophen-3-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H10O3S/c1-5-3-7(6(2)13-5)4-8(10)9(11)12/h3H,4H2,1-2H3,(H,11,12) |

InChI Key |

DPHXZRBKSOCXNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation has been reported to be effective in synthesizing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for thiol reactions and elemental sulfur for sulfur cyclization . The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with thiols in trifluoroacetic acid can lead to the formation of substituted 1-aryl-2-(2,5-dimethylthiophen-3-yl)-2-sulfanylethanones .

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the production of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-3-acetic Acid (C₆H₆O₂S)

- Structure : A thiophene ring linked to an acetic acid group.

- Key Differences : Lacks the ketone and additional methyl groups present in the target compound.

- Properties :

Comparison: The target compound’s extended propanoic acid chain and 2-oxo group may increase molecular weight (~214.24 g/mol estimated) and acidity (lower pKa due to electron-withdrawing ketone). Methyl groups on the thiophene ring could enhance lipophilicity compared to Thiophene-3-acetic Acid .

Oxopropanoate Esters with Heterocyclic Substituents

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Molecular weight: 336.34 g/mol. Melting point: 164–166°C. IR: 1680 cm⁻¹ (C=O stretch of ketone and ester) .

Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Molecular weight: 364.39 g/mol. Melting point: 184–186°C. IR: 1680 cm⁻¹ (C=O) .

Comparison :

- The target compound’s free carboxylic acid (vs. ester) likely increases melting point due to stronger hydrogen bonding.

- Thiophene’s electron-rich nature (compared to quinoxaline) may reduce electrophilicity at the ketone group, altering reactivity in nucleophilic additions .

Aryl-Substituted Oxopropanoic Acids

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid ()

- Structure: Dichlorophenyl group linked to an oxopropanoic acid via an amide bond.

- Key Differences : The dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methyl groups on the thiophene in the target compound.

Comparison :

- Acidity : The target’s thiophene-methyl groups may slightly decrease carboxylic acid acidity compared to the electron-withdrawing Cl substituents in the dichlorophenyl analog.

- Solubility : The dichlorophenyl derivative’s higher lipophilicity could reduce aqueous solubility relative to the target compound .

Data Tables for Comparative Analysis

Research Findings and Trends

- Synthesis : Thiophene derivatives are often synthesized via cross-coupling reactions (e.g., Stille coupling in ) or condensation methods (). The target compound may require similar strategies, leveraging palladium catalysts or acid-catalyzed cyclization .

- Hydrogen Bonding : The carboxylic acid group in the target compound is expected to form robust hydrogen-bonded networks, as described by graph set analysis in . This contrasts with weaker interactions in ester derivatives .

- Spectroscopy : IR and NMR data from suggest distinct carbonyl signals for ketones (~1680 cm⁻¹) and carboxylic acids (~1700–1720 cm⁻¹), aiding structural differentiation .

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is C12H14O2S. Its structure features a thiophene ring substituted with two methyl groups and a ketone functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid display significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Studies have shown that derivatives of thiophene compounds can scavenge free radicals effectively, which is essential for their potential use in preventing diseases associated with oxidative stress.

Antitumor Activity

A significant area of research has focused on the antitumor properties of related compounds. For example, studies on various thiophene derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid | 15 | Apoptosis induction |

| A549 (Lung Cancer) | Thiophene Derivatives | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | Thiophene-based Compounds | 25 | ROS generation leading to apoptosis |

Anti-inflammatory Effects

Compounds derived from thiophenes exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted on various thiophene derivatives showed that structural modifications significantly affect their biological activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts with electron-withdrawing groups.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicated that certain derivatives not only reduced tumor size but also improved survival rates in treated subjects.

The biological activity of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is attributed to multiple mechanisms:

- Free Radical Scavenging : The presence of the thiophene ring enhances electron donation capabilities, allowing the compound to neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Gene Expression Modulation : Certain studies suggest that thiophene derivatives can modulate gene expression related to apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.